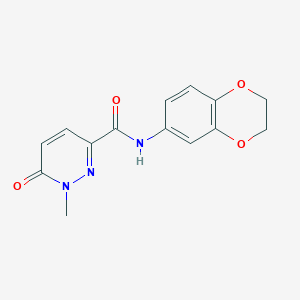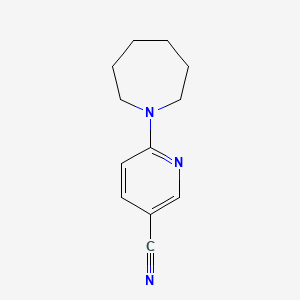![molecular formula C10H11N3 B6526004 6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile CAS No. 1016819-90-1](/img/structure/B6526004.png)
6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile” is a type of pyridine derivative. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C5H3NNH2CN . The InChI key for this compound is KDVBYUUGYXUXNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 119.12 . It is a powder at room temperature . The melting point is 159-163 °C (lit.) .Mecanismo De Acción
6-CPC has been studied for its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). 6-CPC has been shown to act as an inhibitor of these enzymes by binding to their active sites, thus preventing them from catalyzing their respective reactions. Additionally, 6-CPC has been studied for its ability to act as an inhibitor of certain types of cancer, including breast cancer, by preventing the growth of cancer cells.
Biochemical and Physiological Effects
6-CPC has been studied for its potential use in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain. In addition, 6-CPC has been studied for its potential use in the treatment of certain types of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 6-CPC has also been studied for its potential use in the treatment of certain types of cardiovascular diseases, such as hypertension and atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-CPC in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). Additionally, 6-CPC has been studied for its ability to act as an inhibitor of certain types of cancer, including breast cancer. However, there are some limitations to using 6-CPC in laboratory experiments, such as the potential for toxicity and the potential for the compound to be metabolized by the body.
Direcciones Futuras
The potential use of 6-CPC in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain, is a promising area of research. Additionally, the potential use of 6-CPC in the treatment of certain types of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, is an area of research that warrants further investigation. Furthermore, the potential use of 6-CPC in the treatment of certain types of cardiovascular diseases, such as hypertension and atherosclerosis, is an area of research that should be explored. Additionally, further research should be conducted to determine the potential use of 6-CPC in the treatment of other diseases and conditions.
Métodos De Síntesis
6-CPC can be synthesized via a variety of methods, including the reaction of cyclopropylmethyl amine with pyridine-3-carbonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide. Additionally, 6-CPC can be synthesized via the reaction of cyclopropylmethyl bromide with pyridine-3-carbonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide.
Aplicaciones Científicas De Investigación
6-CPC has a wide range of applications in scientific research, including its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4). 6-CPC has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 6-CPC has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. 6-CPC has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain.
Safety and Hazards
The compound “6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile” is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation . The safety information includes pictograms GHS06 and the signal word "Danger" . Precautionary statements include P261, P264, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P312 .
Propiedades
IUPAC Name |
6-(cyclopropylmethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-9-3-4-10(13-7-9)12-6-8-1-2-8/h3-4,7-8H,1-2,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFVGCBUGBJVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)


![5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6526006.png)